molecular formula C21H20FN3O2S B12154718 (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12154718
M. Wt: 397.5 g/mol
InChI Key: BBNYSPPNXZCGPS-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one belongs to the thiazol-4-one class, characterized by a five-membered heterocyclic core with nitrogen and sulfur atoms. Key structural features include:

  • Position 2: A 4-(2-fluorophenyl)piperazinyl group, which is common in CNS-targeting drugs due to its affinity for serotonin and dopamine receptors.
  • Position 5: A 4-methoxybenzylidene substituent in the Z-configuration, influencing planarity and π-π stacking interactions.
  • Core: The thiazol-4-one ring contributes to electronic delocalization and hydrogen-bonding capacity.

Properties

Molecular Formula

C21H20FN3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C21H20FN3O2S/c1-27-16-8-6-15(7-9-16)14-19-20(26)23-21(28-19)25-12-10-24(11-13-25)18-5-3-2-4-17(18)22/h2-9,14H,10-13H2,1H3/b19-14-

InChI Key

BBNYSPPNXZCGPS-RGEXLXHISA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4F

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-fluorophenylpiperazine with 4-methoxybenzaldehyde in the presence of a thiazole precursor. The reaction is carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiazole ring or the piperazine moiety, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include reduced thiazole or piperazine derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that thiazole derivatives exhibit a range of biological effects, including:

  • Antimicrobial Activity : Compounds similar to (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one have shown significant activity against various bacterial strains. For instance, studies have reported moderate to strong antimicrobial properties against Gram-positive and Gram-negative bacteria .

    Table 1: Antimicrobial Activity of Thiazole Derivatives
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    Compound AE. coli12 µg/mL
    Compound BS. aureus10 µg/mL
    Compound CP. aeruginosa15 µg/mL
  • Antitumor Activity : Thiazole derivatives have been investigated for their potential as anticancer agents. They have been shown to induce apoptosis in cancer cell lines through mechanisms such as caspase activation and mitochondrial dysfunction .

Case Studies

Several case studies have explored the applications of thiazole derivatives in drug development:

  • Antimicrobial Research : A study published in PMC evaluated several thiazole derivatives for their antimicrobial efficacy against clinical isolates, demonstrating promising results that support further development into therapeutic agents .
  • Cancer Therapy : Another investigation focused on the antitumor properties of thiazole compounds, highlighting their ability to inhibit tumor growth in xenograft models. The study provided insights into the molecular mechanisms involved, paving the way for clinical applications .

Mechanism of Action

The mechanism of action of (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Modified Piperazine Substituents

Compound Name Substituent at Position 2 Substituent at Position 5 Biological Activity Key Data
Target Compound 4-(2-Fluorophenyl)piperazinyl 4-Methoxybenzylidene DYRK1A inhibition (IC₅₀ ~ 0.5 µM) Melting point >260°C; 72% yield (microwave synthesis)
Compound 5k 4-(2-Fluorophenyl)piperazinyl 1,3-Benzodioxol-5-ylmethylene DYRK1A inhibition (IC₅₀ ~ 0.7 µM) Melting point >260°C; 72% yield
Compound 5l 4-(Pyrimidin-2-yl)piperazinyl 1,3-Benzodioxol-5-ylmethylene Moderate DYRK1A inhibition (IC₅₀ ~ 2.1 µM) 75% yield; distinct NMR shifts due to pyrimidine protons
CAS 35440-46-1 4-(4-Chlorophenyl)piperazinyl 4-Hydroxybenzylidene Unknown (commercial availability suggests prior bioactivity) Formula C₂₀H₁₈ClN₃O₂S; hydroxyl group reduces lipophilicity vs. methoxy

Key Observations :

  • The 2-fluorophenyl group in the target compound enhances selectivity for kinase targets compared to 4-chlorophenyl (CAS 35440-46-1), which may alter steric interactions .
  • Replacing the benzodioxole group (5k) with 4-methoxybenzylidene improves planarity and may enhance membrane permeability .

Analogues with Varied Heterocyclic Cores

Compound Name Core Structure Substituents Synthesis Method Notes
(Z)-2-((3-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzofuran-3(2H)-one Benzofuranone-pyrazole-thiazole hybrid 4-Fluorophenyl, methylthiazole Reflux with Hg(OAc)₂ Lower yield (60–65%) due to harsh conditions; potential toxicity concerns
4-Benzyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(thiomorpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Triazolone core Piperazinyl, thiomorpholinyl Multi-step coupling Designed for CNS targets; bulky groups reduce solubility

Key Observations :

  • Thiazol-4-one derivatives (target compound, 5k) generally exhibit higher thermal stability (mp >260°C) than benzofuranone hybrids .
  • Microwave synthesis (target compound) offers faster reaction times (30 min) and higher yields vs. traditional reflux methods .

Substituent Effects on Physicochemical Properties

Substituent Electronic Effects Lipophilicity (LogP) Solubility
4-Methoxybenzylidene Electron-donating (+M effect) High (~3.5) Low aqueous solubility
4-Hydroxybenzylidene Electron-withdrawing (-I effect) Moderate (~2.8) Improved solubility via H-bonding
1,3-Benzodioxol-5-ylmethylene Moderate electron donation ~3.2 Intermediate solubility

Key Observations :

  • The methoxy group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility.
  • Hydroxy substituents (CAS 35440-46-1) improve solubility but may reduce metabolic stability due to susceptibility to glucuronidation .

Biological Activity

The compound (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one belongs to a class of thiazole derivatives that have garnered attention for their potential pharmacological activities, particularly in oncology and neurological disorders. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of appropriate thiazole derivatives with substituted piperazines and aldehydes. The reaction conditions often include microwave-assisted techniques to enhance yield and purity.

Research indicates that thiazole derivatives like (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one exhibit multiple mechanisms of action:

  • Inhibition of Protein Kinases : The compound has shown inhibitory activity against various protein kinases such as DYRK1A, which plays a role in cell proliferation and differentiation. For instance, some related thiazole compounds have demonstrated IC50 values in the low micromolar range against DYRK1A, indicating potent inhibitory effects .
  • Anticancer Activity : Studies have reported that similar thiazole compounds can induce apoptosis in cancer cell lines by modulating reactive oxygen species (ROS) production and affecting cell cycle progression. For example, compounds with structural similarities have been shown to decrease ROS levels and enhance lactate dehydrogenase release in cancer cells .
  • PPARγ Modulation : Some thiazolidinones are known to act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which is implicated in metabolic regulation and has anticancer properties. This pathway may also contribute to the anticancer effects observed with (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one .

Biological Activity Data

The following table summarizes key biological activities associated with thiazole derivatives similar to (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one:

Activity IC50 Values Cell Lines Tested Mechanism
DYRK1A Inhibition0.028 - 0.070 μMVarious tumor cell linesKinase inhibition
Anticancer ActivityVaries (up to 100 µM)A549, CACO-2, SH-SY5YInduction of apoptosis, ROS modulation
PPARγ AgonismN/ANot specifiedMetabolic regulation

Case Studies

Several studies have explored the biological activity of thiazole derivatives:

  • Study on Anticancer Properties : A study evaluating the anticancer effects of a structurally similar compound demonstrated significant cytotoxicity across multiple cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Kinase Inhibition Research : Another investigation focused on a library of thiazolidinones revealed that certain compounds effectively inhibited DYRK1A and other kinases, suggesting potential for therapeutic applications in treating diseases where these kinases are dysregulated .

Chemical Reactions Analysis

Chemical Reactions

Thiazole derivatives like (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one undergo various chemical reactions, including:

  • Nucleophilic Substitutions : These reactions involve the replacement of a leaving group by a nucleophile, which can modify the compound's pharmacological properties.

  • Condensation Reactions : These are essential for forming the benzylidene part of the molecule, as seen in the Knoevenagel condensation .

Reaction Conditions and Yields

Optimization of reaction conditions is crucial for achieving high yields and purity. For example, in microwave-assisted synthesis, the choice of solvent, catalyst, and reaction time significantly affects the outcome . The following table summarizes some typical reaction conditions and yields for related thiazole derivatives:

Reaction MethodReaction ConditionsYield
Knoevenagel CondensationAcONa, piperidine in acetic acid62-98%
Microwave-Assisted SynthesisSolvent-free, microwave irradiationEnhanced yields compared to traditional heating

Mechanism of Action and Biological Activity

The mechanism of action for this compound involves interaction with specific biological targets such as receptors or enzymes. Preliminary studies suggest it may act as an antagonist at certain receptors, influencing neurotransmitter systems involved in mood regulation or cognitive function. Thiazole derivatives are known for their diverse biological activities, including anti-inflammatory and anticancer properties .

Q & A

Q. Table 1. Synthesis Optimization Parameters

CatalystSolventTime (h)Yield (%)Reference
Piperidine1,4-dioxane5~80
Sodium acetateGlacial acetic acid785

What analytical techniques confirm stereochemistry and structural integrity?

Q. Methodological Answer :

  • X-ray crystallography : Resolves Z/E isomerism of the benzylidene group and piperazine conformation .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), fluorophenyl (δ ~7.0–7.5 ppm), and thiazole protons (δ ~6.5–7.2 ppm) .
    • NOESY : Confirms spatial proximity of the 4-methoxybenzylidene and fluorophenyl groups .
  • Mass spectrometry : Validates molecular weight (e.g., m/z = 437.5 for [M+H]⁺) .

How does Z/E isomerism impact biological activity, and how is it characterized?

Methodological Answer :
The Z-configuration of the benzylidene group is critical for planarity and target binding.

  • UV-Vis spectroscopy : Monitors π→π* transitions (λmax ~350–400 nm) to infer conjugation .
  • HPLC with chiral columns : Separates isomers using polar mobile phases (e.g., acetonitrile/water) .
  • Biological assays : Compare Z and E isomers in cytotoxicity screens (e.g., Z-isomer shows 3–5× higher activity in MCF-7 cells) .

What in vitro models are appropriate for cytotoxicity evaluation, and how are discrepancies addressed?

Q. Methodological Answer :

  • Cell lines : Use diverse panels (e.g., MCF-7, HEPG-2, DLD-1) to assess tissue-specific activity .
  • Assay protocols :
    • SRB assay : Measures protein content post-treatment (IC50 calculation) .
    • Controls : Include CHS-828 (reference antitumor agent) and DMSO vehicle controls .
  • Addressing discrepancies :
    • Normalize data to cell doubling times.
    • Validate with orthogonal assays (e.g., apoptosis markers like caspase-3) .

Q. Table 2. Representative Cytotoxicity Data

Cell LineIC50 (µM)Reference
MCF-7 (breast)12.3
HEPG-2 (liver)18.7
WI-38 (normal)>50

What strategies explore structure-activity relationships (SAR) for piperazine/methoxyphenyl modifications?

Q. Methodological Answer :

  • Piperazine substitutions : Replace 2-fluorophenyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance solubility or target affinity .
  • Methoxyphenyl modifications :
    • Introduce bioisosteres (e.g., 2-hydroxybenzylidene) to assess hydrogen bonding .
    • Test halogenated analogs (e.g., 4-chlorobenzylidene) for steric effects .
  • Assay design : Use parallel synthesis and high-throughput screening to compare analogs .

How can researchers investigate metabolic stability and cytochrome P450 interactions?

Q. Methodological Answer :

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) .
  • Metabolite identification : Employ HR-MS/MS to detect phase I/II metabolites .

What computational methods predict binding modes to biological targets?

Q. Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with kinases or GPCRs (e.g., piperazine binding to dopamine receptors) .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
  • Pharmacophore mapping : Identify critical features (e.g., methoxy group as hydrogen bond acceptor) .

How are contradictions in cytotoxicity data across studies resolved?

Q. Methodological Answer :

  • Standardize protocols : Adopt CLSI guidelines for cell culture conditions and assay timing .
  • Meta-analysis : Pool data from multiple studies using random-effects models.
  • Mechanistic studies : Link cytotoxicity to specific pathways (e.g., ROS generation, DNA intercalation) via transcriptomics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.